Enantiomer-Specific Affinity: GR 89696 Exhibits >300-Fold Difference in κ-Opioid Receptor Binding Between (R)- and (S)-Enantiomers
The (R)-enantiomer of GR 89696 (designated GR103545) demonstrates an IC50 of 0.018 nM at the κ-opioid receptor in the rabbit vas deferens functional assay, whereas the (S)-enantiomer exhibits an IC50 of 6.0 nM, representing a >333-fold difference in potency [1]. In vivo, [11C]-GR103545 shows region-to-cerebellar ratios of 11.4 and 8.7 for hypothalamus and olfactory tubercle, respectively, at 90 minutes post-injection in mouse brain, while the [11C]-labeled (S)-enantiomer shows ratios of 1 across all brain regions, indicating lack of specific binding [1]. This stark enantioselectivity is not observed to this degree with many other κ-agonists such as U-50488, where enantiomeric differences are more modest [2].
| Evidence Dimension | κ-Opioid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | (R)-enantiomer (GR103545): IC50 = 0.018 nM; (S)-enantiomer: IC50 = 6.0 nM |
| Comparator Or Baseline | U-50488 (representative KOR-1 agonist): enantiomers show <10-fold difference in potency |
| Quantified Difference | >333-fold difference between enantiomers of GR 89696 |
| Conditions | Rabbit vas deferens functional assay |
Why This Matters
This enantioselectivity necessitates procurement of enantiomerically pure or well-characterized material for reproducible in vivo imaging or pharmacological studies, as racemic mixtures will confound results.
- [1] Ravert HT, Mathews WB, Musachio JL, Scheffel U, Finley P, Dannals RF. [11C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers. Nuclear Medicine and Biology. 2002; 29(1): 47-53. View Source
- [2] De Costa BR, Rothman RB, Bykov V, Jacobson AE, Rice KC. Selective and potent kappa opioid receptor agonists: U-50,488H and its enantiomers. Journal of Medicinal Chemistry. 1989; 32(5): 1024-1028. View Source
